6,6-Dimethyl-3,4-undecadiene-2,10-dione
Description
6,6-Dimethyl-3,4-undecadiene-2,10-dione is a linear unsaturated diketone with an 11-carbon backbone. Its structure features conjugated double bonds at positions 3 and 4, two ketone groups at positions 2 and 10, and two methyl substituents at position 5. This compound’s unique electronic and steric properties arise from the conjugation of its double bonds and the electron-withdrawing effects of the diketone groups.
Properties
CAS No. |
52588-78-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
InChI |
InChI=1S/C13H20O2/c1-11(14)7-5-9-13(3,4)10-6-8-12(2)15/h8,10H,5,7,9H2,1-4H3 |
InChI Key |
ZJUAUNQHNSLJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C=C=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-undecadiene-2,10-dione can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylundeca-3,4-diene with appropriate oxidizing agents to introduce the ketone functionalities . The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of 6,6-Dimethyl-3,4-undecadiene-2,10-dione may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3,4-undecadiene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6-Dimethyl-3,4-undecadiene-2,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3,4-undecadiene-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diene and ketone groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Key Properties of 6,6-Dimethyl-3,4-undecadiene-2,10-dione and Related Compounds
*Estimated based on molecular formula (C13H18O2).
†Estimated based on structural complexity.
Key Comparisons
Reactivity and Stability
- 6,6-Dimethyl-3,4-undecadiene-2,10-dione : The conjugated diene and diketone groups suggest susceptibility to electrophilic addition and redox reactions. The methyl groups at position 6 may sterically hinder certain reactions.
- (8Z)-3-Ethyl-...furan-2,10-dione : The fused furan-dione ring system enhances stability compared to linear diketones. Its vinyl group may participate in polymerization or cycloaddition reactions.
- 5,9-Undecadien-2-one, 6,10-dimethyl- : The branched dienone structure (C13H22O) is less polar than diketones, making it more volatile (boiling point 397.20 K).
Bioactivity
- The furan-dione derivative from Kappaphycus alvarezii exhibits significant antioxidative activity (81.1% DPPH scavenging), attributed to its electron-rich diketone and conjugated system .
- Aldehydes like Undec-10-enal are primarily used in flavorings, highlighting the functional group’s role in determining bioactivity.
Biological Activity
6,6-Dimethyl-3,4-undecadiene-2,10-dione (CAS No. 52588-78-0) is a compound of interest due to its diverse biological activities and potential applications in various fields such as pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
The structure of 6,6-Dimethyl-3,4-undecadiene-2,10-dione consists of a long hydrocarbon chain with two carbonyl groups at the 2 and 10 positions. This structural configuration contributes to its reactivity and interaction with biological macromolecules.
The biological activity of 6,6-Dimethyl-3,4-undecadiene-2,10-dione is primarily attributed to its ability to interact with proteins and nucleic acids. The compound can form adducts with amino acids and nucleotides, leading to alterations in enzyme activity and gene expression.
Key Mechanisms:
- Protein Interaction: The compound can modify protein structures through covalent bonding, which may affect enzyme function and cellular signaling pathways.
- DNA Intercalation: It has been shown to intercalate into DNA strands, potentially disrupting normal replication and transcription processes.
Antimicrobial Properties
Research indicates that 6,6-Dimethyl-3,4-undecadiene-2,10-dione exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 6,6-Dimethyl-3,4-undecadiene-2,10-dione has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase.
- Induction of Apoptosis: It activates caspases and increases the expression of pro-apoptotic factors.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 50 µM of 6,6-Dimethyl-3,4-undecadiene-2,10-dione resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects of 6,6-Dimethyl-3,4-undecadiene-2,10-dione:
- Skin Irritation: The compound has been reported to cause skin irritation upon contact.
- Eye Irritation: It is classified as a serious eye irritant based on safety data sheets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
